![molecular formula C15H21NO7S B2754095 Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate CAS No. 343832-73-5](/img/structure/B2754095.png)
Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of “Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate” involves several stages. The first stage involves the reaction of methyl (3,4-dimethoxyphenyl)acetate with sulfuric acid and acetic anhydride. The second stage involves the reaction with potassium acetate in ethanol. The final stage involves the reaction with morpholine .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C15H21NO7S . The InChI Code for this compound is not available .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of methyl (3,4-dimethoxyphenyl)acetate with sulfuric acid and acetic anhydride, followed by a reaction with potassium acetate in ethanol, and finally a reaction with morpholine .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 359.40 . The boiling point and other physical properties are not available .科学的研究の応用
Heterocyclic Scaffold Synthesis
Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate and its derivatives serve as key intermediates in the synthesis of heterocyclic scaffolds. For instance, they have been used in the design of dimethyl [(2R,3R,5S)‐5‐phenylmorpholine‐2,3‐diyl]diacetate, demonstrating its potential as a "chemical multitalent." This compound was synthesized through photoinduced one-electron reductive β-activation, leading to stereoselective CC bond formation. Its transformation into valuable heterocyclic building blocks underscores its significance in creating compounds with potential pharmaceutical applications (Pandey, Gaikwad, & Gadre, 2012).
Platinum(II) Complexes in DNA Interaction
Research into platinum(II) complexes incorporating methylated derivatives of 1,10-phenanthroline revealed the relationship between molecular structure and biological activity. These complexes, including variants with methylated phenanthroline, have shown significant biological activity, evidenced by cytotoxicity assays against the L1210 Murine leukemia cell line. Their interaction with DNA, characterized by binding constants determined through spectroscopic methods, highlights their potential in therapeutic applications, particularly in targeting cancer cells (Brodie, Collins, & Aldrich-Wright, 2004).
Morpholine Derivatives as Antagonists
Structural optimization of morpholine acetals has led to the discovery of potent human neurokinin-1 (hNK-1) receptor antagonists. These compounds, including 2-(R)-(1-(R)-3, 5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methyl morpholine, have demonstrated remarkable potency and long-acting effects as hNK-1 receptor antagonists. Their ability to displace Substance P from hNK-1 receptors, combined with favorable pharmacokinetic properties, positions them as promising candidates for treating pain, emesis, and psychiatric disorders (Hale et al., 1998).
Ionic Liquids for Biomass Solvent Applications
Innovative research into morpholinium-based ionic liquids, such as those incorporating morpholinium acetate, has explored their use in pretreating lignocellulosic biomass for ethanol production. These ionic liquids offer advantages in terms of lower toxicity and cost compared to traditional solvents. Their effectiveness in enhancing the enzymatic hydrolysis of pretreated materials demonstrates their potential as environmentally friendly solvents for biomass processing, contributing to the development of sustainable biofuel production technologies (Kahani, Shafiei, Abdolmaleki, & Karimi, 2017).
Safety and Hazards
The safety information for “Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate” includes several precautionary statements. It is advised to avoid contact with air and water due to the potential for violent reaction and possible flash fire. The compound should be handled under inert gas and protected from moisture. The container should be kept tightly closed and only in its original container. It is also advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact during pregnancy/while nursing .
特性
IUPAC Name |
methyl 2-(4,5-dimethoxy-2-morpholin-4-ylsulfonylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO7S/c1-20-12-8-11(9-15(17)22-3)14(10-13(12)21-2)24(18,19)16-4-6-23-7-5-16/h8,10H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCLKJTZHKSWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
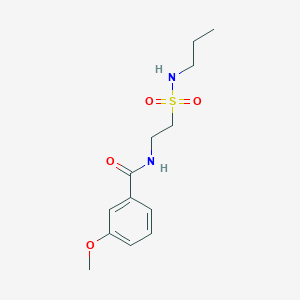
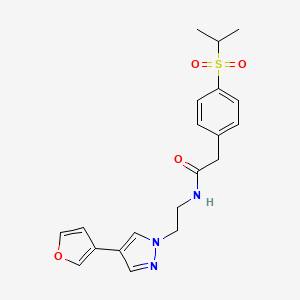

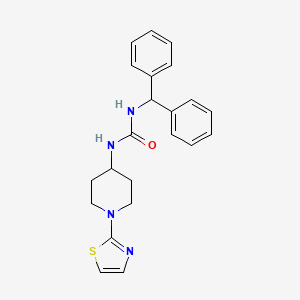
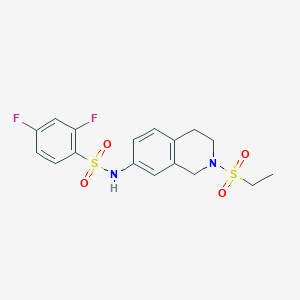
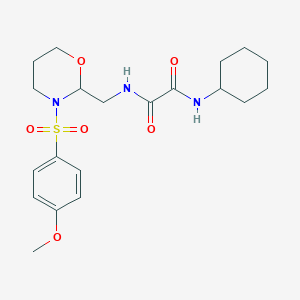
![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2754020.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-methylbenzofuran-3(2H)-one](/img/structure/B2754022.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2754024.png)
![(E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2754027.png)

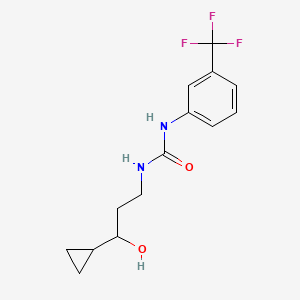
![9-(3-chlorophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2754033.png)

